Lycopène

Vue d'ensemble

Description

Synthesis Analysis

Lycopene synthesis has evolved to emphasize efficiency and practicality. Choi et al. (2008) highlighted a synthesis approach using geraniol, a readily available ten-carbon unit, achieving a highly efficient synthesis of all-(E)-lycopene through a seven-step sequence with a 51% overall yield. This method contrasts traditional synthesis relying on the five-carbon building block, isopentenyl pyrophosphate, and simplifies the process by combining four oxidation steps into one-pot double elimination reactions (Choi, Yeo, & Koo, 2008). Similarly, Shen et al. (2011) described a novel synthetic route based on a condensation process followed by modified Wittig–Horner reactions, proving practical for large-scale production (Shen, Jiang, Ye, Song, Liu, Lao, & Wu, 2011).

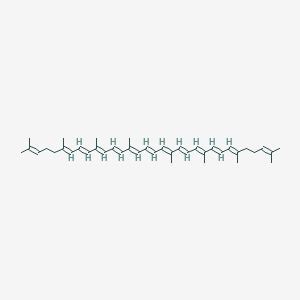

Molecular Structure Analysis

Lycopene's structure, characterized by its long chain of conjugated double bonds, is fundamental to its chemical and physical properties. It consists of a linear array of 13 double bonds, contributing to its potent antioxidant activity by enabling the molecule to effectively quench singlet oxygen and intercept free radicals. The configuration of these double bonds, primarily in the all-trans form, is crucial for its stability and biological activity.

Chemical Reactions and Properties

Lycopene undergoes various chemical reactions, primarily due to its extensive system of conjugated double bonds. It is susceptible to oxidation, isomerization, and degradation under certain conditions, such as exposure to light, heat, and oxygen. The formation of lycopene oxidation products has been observed in human serum, illustrating its dynamic nature and interaction with biological systems (Stahl & Sies, 1996).

Applications De Recherche Scientifique

Antioxydant pour le diabète de type II

Le lycopène a été largement étudié pour ses activités biologiques et son efficacité thérapeutique dans le traitement du diabète . Il possède des propriétés antioxydantes potentielles, est capable de piéger les espèces réactives et atténue le stress oxydatif chez les patients atteints de diabète de type II (DT2) . Il a été démontré qu'il améliore les activités de la superoxyde dismutase (SOD), de la catalase (CAT) et de la glutathion peroxydase (GSH-Px), et réduit l'accumulation d'espèces réactives de l'oxygène (ROS) et de produits finaux de stress oxydatif du malondialdéhyde (MDA) .

Conservation des aliments et prolongation de la durée de conservation

Le this compound s'est avéré être une alternative potentielle aux antioxydants artificiels traditionnels, offrant des avantages significatifs pour la santé lorsqu'il est appliqué à la conservation des aliments . Il est utilisé sous ses formes naturelles dans les fruits et légumes et sous des formes ajoutées artificiellement impliquant des technologies telles que le revêtement composite, l'emballage en film actif, l'émulsion et les microcapsules .

Élevage animal

Le this compound a été appliqué dans le domaine de l'élevage animal . Cependant, les détails spécifiques de son application dans ce domaine ne sont pas fournis dans les résultats de la recherche.

Cosmétologie médicale

Le this compound a également trouvé des applications dans le domaine de la cosmétologie médicale . Les détails spécifiques de son application dans ce domaine ne sont pas fournis dans les résultats de la recherche.

Régulation du métabolisme du cholestérol

Il a été suggéré que le this compound joue un rôle dans la régulation du métabolisme du cholestérol . Il partage des voies de synthèse initiales similaires avec le cholestérol, qui est synthétisé dans les cellules animales mais pas dans les cellules végétales .

Neuroprotection

Le this compound a été étudié pour ses effets neuroprotecteurs. Il a été démontré qu'il agissait sur la voie de signalisation Nrf2/HO-1 et protéine kinase B (Akt)/Nrf2, induisait la transcription du gène Nrf2, régularisait à la hausse les niveaux d'expression de l'ARNm de NQO1 et HO-1 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="

Mécanisme D'action

Target of Action

Lycopene, a potent antioxidant, primarily targets reactive oxygen species (ROS) and singlet oxygen . It is known for its antioxidant capabilities, anti-inflammatory, anti-cancer, and immunity-boosting qualities . Lycopene has been found to have biological effects on different types of cancers by targeting the Keap1-NF-kB, Keap1-Nrf 2 and PI3K/AKT/m-TOR signaling pathways .

Mode of Action

Lycopene interacts with its targets by scavenging reactive oxygen species (ROS) and singlet oxygen . It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway, induce Nrf2 gene transcription, upregulate the mRNA expression levels of NQO1 and HO-1, and improve the activities of SOD, CAT, and GSH-Px .

Biochemical Pathways

Lycopene affects several biochemical pathways. It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway . It also has the ability to inhibit lipid synthesis in the body through multiple pathways of action, and at the same time accelerate the rate of lipid transport and mobilization efficiency .

Pharmacokinetics

Lycopene is absorbed by duodenal mucosal cells by passive diffusion, similar to that of cholesterol and triglyceride lipolysis . The absorption efficiency of the human body for lycopene is 10–30%, and excessive intake will be excreted from the body . The mean time to reach maximum total lycopene concentration ranged from 15.6 to 32.6 hours .

Result of Action

The molecular and cellular effects of lycopene’s action are significant. It reduces the accumulation of ROS and MDA oxidative stress end-products . It also has the ability to modulate inflammation, apoptosis, and cellular communication, which is important in the context of cardiovascular diseases .

Action Environment

The action of lycopene can be influenced by environmental factors. For instance, the digestion of lycopene starts in the gastrointestinal tract where different digestive enzymes make it bio-accessible . Furthermore, lycopene is natural, pollution-free, and has no toxic side effects . Its antioxidant mechanisms of action are related to the neutralization of reactive oxygen species (ROS), which prevents lipid peroxidation and also photoprotection .

Safety and Hazards

Propriétés

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-GYZMGTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | lycopene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lycopene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046593 | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

502-65-8 | |

| Record name | Lycopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Psi,psi-carotene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCOPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

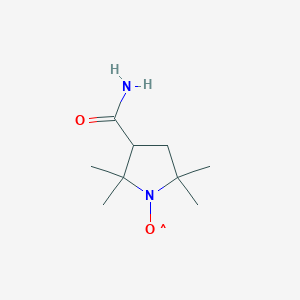

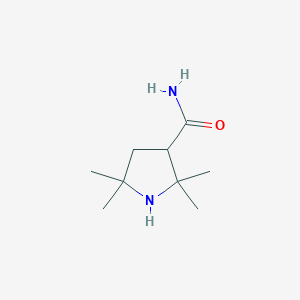

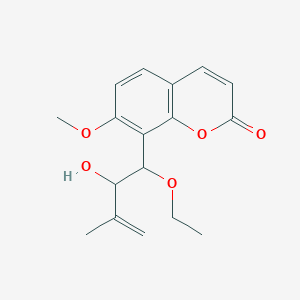

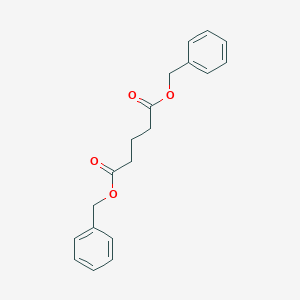

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

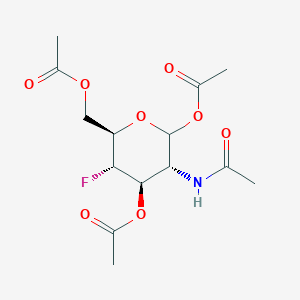

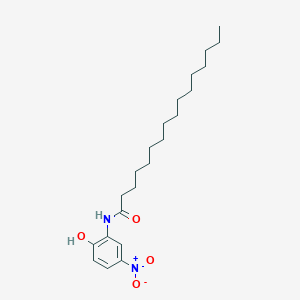

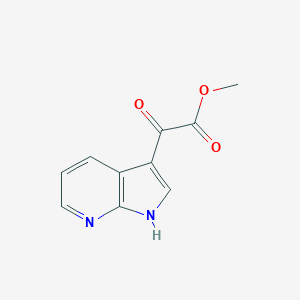

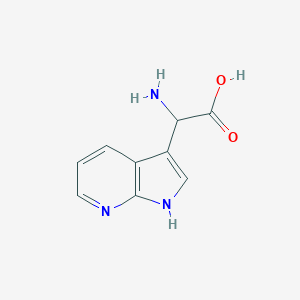

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)